N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves multiple steps. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by the reaction with various hydrazine derivatives . The reaction conditions typically include the use of absolute ethanol as a solvent and triethylamine as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- 2-[(methylthio)carbonthioyl]hydrazones
Compared to these compounds, N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide exhibits unique properties such as higher stability and enhanced biological activity .
Properties
Molecular Formula |
C20H25N5O2S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C20H25N5O2S/c1-20(2,3)18-23-24-19(28-18)22-16(26)11-5-4-8-12-25-13-21-15-10-7-6-9-14(15)17(25)27/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3,(H,22,24,26) |
InChI Key |
HTJZZLWWEYIBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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